

Profiling the Selectivity of Seldegamadlin: A Comparative Analysis Against Off-Target E3 Ligases

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Compound of Interest		
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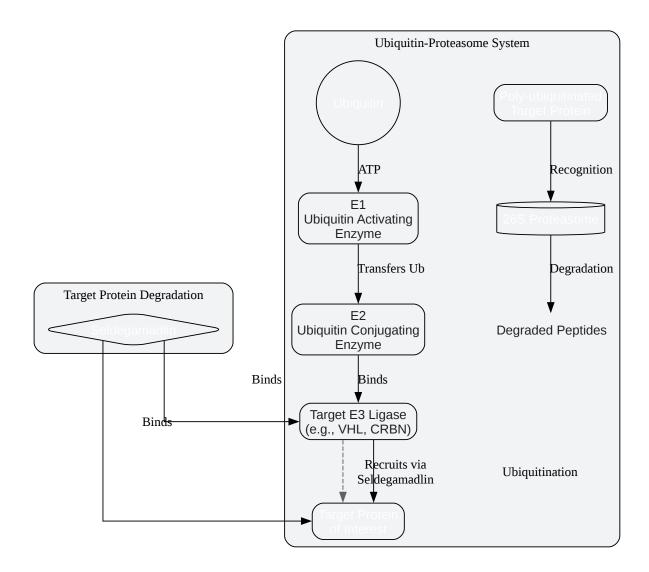
This guide provides a comparative analysis of the cross-reactivity profile of Seldegamadlin, a novel E3 ligase-recruiting molecule. The following data and protocols are intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of Seldegamadlin's selectivity. While specific quantitative data from head-to-head clinical trials remains proprietary, this document summarizes findings from preclinical selectivity screens.

Overview of Seldegamadlin's Mechanism of Action

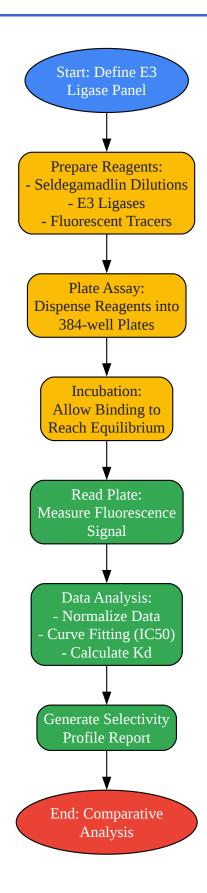
Seldegamadlin is a targeted protein degrader that functions by hijacking the body's natural protein disposal system. It acts as a molecular bridge, bringing a target protein of interest into proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The selectivity of molecules like Seldegamadlin for its intended E3 ligase over other structurally similar ligases is a critical determinant of its therapeutic window and potential for off-target effects.

Below is a diagram illustrating the general mechanism of action for a targeted protein degrader like Seldegamadlin.









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